![molecular formula C15H20ClN3O3S B6526066 N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide hydrochloride CAS No. 1135225-65-8](/img/structure/B6526066.png)
N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide hydrochloride
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Overview
Description
Naphthalimide derivatives, such as N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, have been synthesized and used as one-component free radical photoinitiators . They can also be incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
Synthesis Analysis
The synthesis of similar compounds involves the creation of N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives (ANNs) with different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Chemical Reactions Analysis
These compounds can initiate the free radical polymerization of acrylates under a LED at 405 nm . When combined with various additives (e.g., iodonium salt, N-vinylcarbazole, chloro triazine, or tertiary amine), most of the ANN1–3 based multi-component photoinitiating systems are efficient in free radical photopolymerization .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) have been studied. EDC reacts with a carboxyl group first and forms an amine-reactive O-acylisourea intermediate that quickly reacts with an amino group to form an amide bond with the release of an isourea by-product .Scientific Research Applications
Photoinitiators in Polymer Chemistry
This compound has been used as a photoinitiator in polymer chemistry. Specifically, it has been used as a one-component free radical photoinitiator or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs .
Generation of Semi-stable Radical Anion Species
The compound has unique photophysical properties that allow it to generate semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This property can be used in the development of sophisticated detection systems specific for carboxylate .
Forming Amide Bonds in Peptide Synthesis
This compound has been used as a crosslinker in peptide synthesis, forming amide bonds . This is a crucial step in the creation of peptides, which have numerous applications in biological research and drug development .
Attaching Haptens to Carrier Proteins
The compound has been used to attach haptens to carrier proteins to form immunogens . This is a key process in the development of vaccines and other immunotherapies .
Labeling Nucleic Acids
This compound has been used to label nucleic acids through 5’ phosphate groups . This is an important technique in molecular biology, allowing researchers to track and visualize nucleic acids in various experiments .
Creating Amine-reactive NHS-esters of Biomolecules
The compound has been used to create amine-reactive NHS-esters of biomolecules . This is a common technique in bioconjugation, allowing researchers to attach various molecules to amines on proteins or other biomolecules .
Synthesizing Poly (glutamic acid) Polypeptides
The compound has been used as a coupling agent along with HOBt to synthesize poly (glutamic acid) (PGA) polypeptides . These non-fouling polypeptides could be useful in a variety of biomedical applications .
Efficient Synthesis of Teriflunomide
The compound has been used as a coupling reagent for the efficient synthesis of teriflunomide at the industrial scale . Teriflunomide is a drug used for the treatment of multiple sclerosis .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S.ClH/c1-10(19)18(5-4-17(2)3)15-16-11-8-12-13(9-14(11)22-15)21-7-6-20-12;/h8-9H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCNTPZYQCDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC2=CC3=C(C=C2S1)OCCO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49677467 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[2-(dimethylamino)ethyl]-N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}acetamide hydrochloride |
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